molecular formula C9H5BrClNO B1443996 6-Bromo-8-chloro-1,2-dihydroquinolin-2-one CAS No. 1341717-31-4

6-Bromo-8-chloro-1,2-dihydroquinolin-2-one

Cat. No. B1443996
CAS RN: 1341717-31-4
M. Wt: 258.5 g/mol
InChI Key: RJIPPGGSXPKBAB-UHFFFAOYSA-N
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Description

6-Bromo-8-chloro-1,2-dihydroquinolin-2-one is a chemical compound with the molecular formula C9H5BrClNO. It has a molecular weight of 258.5 . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H5BrClNO/c10-6-3-5-1-2-8(13)12-9(5)7(11)4-6/h1-4H,(H,12,13) .


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . The boiling point is not specified .

Scientific Research Applications

Antifungal Activity 6-Bromo-8-chloro-1,2-dihydroquinolin-2-one demonstrates notable antifungal properties. A study found that compounds with chlorine in the 3 position, which includes variants of this compound, were generally more fungitoxic than their bromine analogues. Specifically, 6-Bromo-3-chloro-8-quinolinol, a related compound, inhibited the growth of several fungi at low concentrations, highlighting its potential as an antifungal agent (Gershon, Clarke, & Gershon, 1996).

Chemical Synthesis The compound is significant in chemical synthesis processes. For instance, research on the Knorr Synthesis of related quinolinones, such as 6-Bromo-4-methylquinolin-2(1H)-one, provides insights into the synthesis of this compound. The synthesis involves condensation and cyclization processes, crucial for preparing various quinolinone derivatives (Wlodarczyk et al., 2011).

Antibacterial Properties A study described the synthesis of a novel 6‑bromo‑2‑chloro‑3-butylquinazolin-4(3H)-one, showcasing its antibacterial capabilities. The compound's structure was analyzed, and its crystal packing was found to be stabilized by various intermolecular interactions, indicating its potential in antibacterial applications (Ouerghi et al., 2021).

Antimicrobial Potential Research on ferrocene-containing quinolinones, including 6-bromo derivatives, revealed strong antimicrobial properties against pathogenic bacteria and yeast. These compounds, synthesized through cyclization methods, are considered potential leads for new antimicrobial drugs (Pejović et al., 2012).

Electrochemical Studies Electrochemical studies involving related compounds, like 6-bromoisoquinolinium, are significant for understanding the electronic nature and reactivity of this compound. These studies aid in assessing the stability and reactivity of these compounds (Schuster & Raubenheimer, 2006).

Safety and Hazards

This compound is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

6-bromo-8-chloro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClNO/c10-6-3-5-1-2-8(13)12-9(5)7(11)4-6/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJIPPGGSXPKBAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC2=C(C=C(C=C21)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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